molecular formula C9H10BrClFN B2993084 1-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine;hydrochloride CAS No. 2287283-88-7

1-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine;hydrochloride

Cat. No.: B2993084
CAS No.: 2287283-88-7
M. Wt: 266.54
InChI Key: NQWPVXSIZQBWIC-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine hydrochloride is a halogenated cyclopropane amine derivative characterized by a cyclopropane ring directly attached to a substituted aromatic system. The phenyl ring features bromine and fluorine substituents at the meta and para positions, respectively. This compound’s molecular formula is C₉H₁₀BrClFN, with a molecular weight of 287.55 g/mol (approximated from similar structures in ). The hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical and materials science research.

Properties

IUPAC Name

1-(3-bromo-4-fluorophenyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN.ClH/c10-7-5-6(1-2-8(7)11)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWPVXSIZQBWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)F)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine;hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method includes the reaction of 3-bromo-4-fluoroaniline with cyclopropanecarboxylic acid derivatives under acidic conditions to form the cyclopropane ring. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of cyclopropane derivatives with biological macromolecules.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in

Biological Activity

1-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine;hydrochloride (CAS No. 2287283-88-7) is a cyclopropane derivative notable for its unique structural features, including bromine and fluorine substituents on the phenyl ring. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in developing therapeutic agents targeting neurological disorders.

The molecular formula of this compound is C9H10BrFN·HCl, with a molecular weight of 266.54 g/mol. The synthesis typically involves the cyclopropanation of 3-bromo-4-fluoroaniline with cyclopropanecarboxylic acid derivatives under acidic conditions, followed by conversion to its hydrochloride salt through treatment with hydrochloric acid.

The compound's biological activity is primarily attributed to its ability to interact with various biological macromolecules, potentially influencing several signaling pathways. Notably, it has been investigated for its role as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a critical enzyme implicated in numerous cellular processes, including metabolism and cell proliferation.

Inhibitory Activity

Recent studies have demonstrated that derivatives of cyclopropane compounds exhibit significant inhibitory effects on GSK-3β activity. For instance, the compound showed an IC50 value of approximately 8 nM, indicating potent inhibition . This level of inhibition suggests that this compound could be a valuable lead compound for developing GSK-3β inhibitors.

Table 1: Inhibitory Activity of Cyclopropane Derivatives on GSK-3β

CompoundIC50 (nM)Additional Activities
This compound8Inhibits ROCK-1
Compound II10Non-cytotoxic in HT-22 cells
Compound III405Moderate GSK-3β inhibition

Case Studies

In a study assessing the cytotoxicity and efficacy of various GSK-3β inhibitors, it was found that compounds similar to this compound exhibited minimal cytotoxic effects on neuronal cell lines at concentrations up to 10 µM. This property is crucial for therapeutic applications as it indicates a favorable safety profile when targeting GSK-3β .

Neuroprotective Effects

The neuroprotective potential of this compound has also been evaluated in models of neurodegenerative diseases. In vitro assays demonstrated that it could mitigate cell death induced by oxidative stress in neuronal cells, further supporting its role as a candidate for treating conditions like Alzheimer's disease.

Comparison with Similar Compounds

1-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride

  • Molecular Formula : C₉H₁₁BrClN
  • Molecular Weight : 248.55 g/mol ()
  • Key Differences : Bromine is para-substituted instead of meta, and fluorine is absent. This positional isomerism reduces steric hindrance but alters electronic properties.
  • Applications : Used in medicinal chemistry as a serotonin receptor modulator precursor ().

1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride

  • Molecular Formula : C₉H₁₁ClFN
  • Molecular Weight : 187.64 g/mol ()
  • Key Differences : Fluorine is ortho-substituted, leading to increased steric strain and altered dipole moments.
  • Physicochemical Properties : Lower molecular weight and distinct NMR shifts compared to the 3-bromo-4-fluoro derivative ().

Cyclopropane Amines with Extended Substituents

2-[(3-Bromophenyl)methyl]cyclopropan-1-amine Hydrochloride

  • Molecular Formula : C₁₁H₁₃BrClN
  • Molecular Weight : 286.59 g/mol ()
  • Key Differences : A benzyl group replaces direct phenyl attachment, increasing hydrophobicity. Bromine is meta-substituted, similar to the target compound.
  • Synthesis : Prepared via reductive amination or cyclopropanation ().

1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine Hydrochloride

  • Molecular Formula : C₁₀H₁₂ClFN
  • Molecular Weight : 215.67 g/mol ()
  • Key Differences : A methylene spacer separates the cyclopropane and phenyl rings, reducing conjugation.

Cyclobutane and Heterocyclic Analogues

1-(4-Bromophenyl)-3-fluorocyclobutan-1-amine Hydrochloride

  • Molecular Formula : C₁₀H₁₁BrClFN
  • Molecular Weight : 301.56 g/mol ()
  • Key Differences : Cyclobutane ring introduces greater ring strain and conformational flexibility compared to cyclopropane.

1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine Hydrochloride

  • Molecular Formula : C₇H₁₁ClF₂N
  • Molecular Weight : 183.6 g/mol ()
  • Key Differences : Fluorinated cyclobutyl group replaces the aromatic system, drastically altering electronic and steric profiles.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Substituents Key Feature
1-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine·HCl C₉H₁₀BrClFN 287.55 (est.) 3-Br, 4-F Aromatic cyclopropane
1-(4-Bromophenyl)cyclopropan-1-amine·HCl C₉H₁₁BrClN 248.55 4-Br Para-bromo isomer
1-(2-Fluorophenyl)cyclopropan-1-amine·HCl C₉H₁₁ClFN 187.64 2-F Ortho-substituted fluorine
2-[(3-Bromophenyl)methyl]cyclopropan-1-amine·HCl C₁₁H₁₃BrClN 286.59 3-Br (benzyl) Benzyl spacer

Table 2: NMR and HRMS Data ()

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS [M+H]+ (calc./obs.)
1-(2-Fluorophenyl)cyclopropan-1-amine·HCl 7.45–7.10 (m, Ar-H) 160.1 (C-F), 25.3 (cyclopr) 188.07 / 188.05
1-(4-Bromophenyl)cyclopropan-1-amine·HCl 7.60–7.30 (d, J=8 Hz, Ar-H) 121.8 (C-Br), 29.1 (cyclopr) 249.00 / 248.98

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